2,4,6-Trifluorotoluene
Overview
Description
2,4,6-Trifluorotoluene is an organic compound with the molecular formula C7H5F3. It is a colorless liquid that is used as a specialty solvent in organic synthesis and as an intermediate in the production of various chemicals, including pesticides and pharmaceuticals . This compound is known for its unique properties, such as low toxicity and high chemical stability, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Laboratory Preparation: In small-scale laboratory settings, this compound can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The general reaction is: [ \text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 \quad (\text{where X = I, Br}) ]
Industrial Production: Industrially, this compound is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor. The reaction is as follows: [ \text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} ]
Types of Reactions:
Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds typically undergo these reactions under controlled conditions.
Friedel-Crafts Reactions: This compound is useful in mild Lewis-acid catalyzed reactions, such as Friedel-Crafts alkylation and acylation.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like chlorine, bromine, and nitric acid in the presence of catalysts such as aluminum trichloride or zinc chloride.
Friedel-Crafts Reactions: Catalysts like aluminum trichloride are commonly used.
Major Products:
Substitution Products: Halogenated or nitrated derivatives of this compound.
Friedel-Crafts Products: Alkylated or acylated derivatives.
Mechanism of Action
Target of Action
2,4,6-Trifluorotoluene is an organic compound with the formula of C6H5CF3 . It is primarily used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . .
Mode of Action
It is known that trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that trifluorotoluene is used as an intermediate in the production of pesticides and pharmaceuticals , suggesting that it may play a role in various biochemical pathways related to these substances.
Pharmacokinetics
It is known that trifluorotoluene is a colorless liquid with a density of 1.19 g/mL at 20 °C , which may influence its absorption and distribution in the body.
Result of Action
Given its use as a solvent and intermediate in the production of pesticides and pharmaceuticals , it may have various effects depending on the specific substances it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical properties such as being a colorless liquid with a density of 1.19 g/mL at 20 °C can be affected by temperature and pressure. Moreover, its solubility in water is less than 0.1 g/100 mL at 21 °C , which may affect its distribution and action in aquatic environments.
Scientific Research Applications
2,4,6-Trifluorotoluene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dichloromethane: Similar in its use as a solvent but differs in boiling point and toxicity.
Benzotrifluoride: Shares similar chemical properties and applications but differs in specific reactivity and industrial uses.
Uniqueness: 2,4,6-Trifluorotoluene is unique due to its trifluoromethyl group, which imparts distinct chemical stability and reactivity, making it valuable in specialized applications where other solvents or intermediates may not be suitable .
Properties
IUPAC Name |
1,3,5-trifluoro-2-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVONJWZPKKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000417 | |
Record name | 1,3,5-Trifluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79348-71-3, 93343-11-4 | |
Record name | 1,3,5-Trifluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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